molecular formula C13H20N2O4 B11055799 ethyl 5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate

ethyl 5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate

Cat. No.: B11055799
M. Wt: 268.31 g/mol
InChI Key: UHKSITGUWRJJGC-UHFFFAOYSA-N
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Description

Ethyl 5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a tetrahydropyran moiety, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the tetrahydropyran moiety and the ethyl ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature regulation, and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-1,2-oxazole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring and tetrahydropyran moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl tetrahydro-2H-pyran-4-carboxylate: Shares the tetrahydropyran moiety but lacks the oxazole ring.

    Oxazole derivatives: Compounds with similar oxazole rings but different substituents.

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 5-[(oxan-4-ylmethylamino)methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H20N2O4/c1-2-18-13(16)12-7-11(19-15-12)9-14-8-10-3-5-17-6-4-10/h7,10,14H,2-6,8-9H2,1H3

InChI Key

UHKSITGUWRJJGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNCC2CCOCC2

Origin of Product

United States

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